molecular formula C12H19N3O2S B11646872 5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide

5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide

Cat. No.: B11646872
M. Wt: 269.37 g/mol
InChI Key: ZSPGOGOISCCQCX-UHFFFAOYSA-N
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Description

5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide is a heterocyclic compound that belongs to the class of pyrazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamide with α-bromoacetyl derivatives in an ethanolic solution. The reaction mixture is refluxed for several hours and then allowed to cool .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce dihydro derivatives .

Scientific Research Applications

5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the epidermal growth factor receptor kinase (EGFR), which plays a crucial role in cell proliferation and survival. The compound binds to the active site of EGFR, preventing its activation and subsequent signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(butoxymethyl)-3-methyl-4,5-dihydro-1H-furo[2,3-c]pyrazole-1-carbothioamide is unique due to its specific structural features, such as the butoxymethyl group and the furo[2,3-c]pyrazole ring system.

Properties

Molecular Formula

C12H19N3O2S

Molecular Weight

269.37 g/mol

IUPAC Name

5-(butoxymethyl)-3-methyl-4,5-dihydrofuro[2,3-c]pyrazole-1-carbothioamide

InChI

InChI=1S/C12H19N3O2S/c1-3-4-5-16-7-9-6-10-8(2)14-15(12(13)18)11(10)17-9/h9H,3-7H2,1-2H3,(H2,13,18)

InChI Key

ZSPGOGOISCCQCX-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1CC2=C(O1)N(N=C2C)C(=S)N

Origin of Product

United States

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